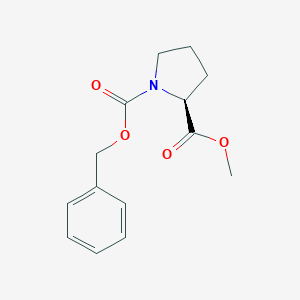

N-Z-L-proline methyl ester

Descripción

The exact mass of the compound (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQYEDXWEDWCNJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350807 | |

| Record name | 1-Benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5211-23-4 | |

| Record name | 1-Benzyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5211-23-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of N-Z-L-proline Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N-Z-L-proline methyl ester, a key building block in peptide synthesis and drug development. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive reference for the characterization of this compound.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. This data is compiled from spectral databases and analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅- |

| ~5.15 | s | 2H | -CH₂-Ph |

| ~4.30 | dd | 1H | α-CH |

| ~3.65 | s | 3H | -OCH₃ |

| ~3.50 | m | 2H | δ-CH₂ |

| ~2.15 | m | 1H | β-CH₂ |

| ~1.90 | m | 3H | β'-CH₂ and γ-CH₂ |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | C=O (ester) |

| ~154.5 | C=O (carbamate) |

| ~136.5 | C (aromatic, quaternary) |

| ~128.4 | CH (aromatic) |

| ~127.8 | CH (aromatic) |

| ~127.7 | CH (aromatic) |

| ~67.0 | -CH₂-Ph |

| ~58.5 | α-CH |

| ~52.0 | -OCH₃ |

| ~46.5 | δ-CH₂ |

| ~29.0 | β-CH₂ |

| ~24.0 | γ-CH₂ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2950, 2875 | Medium | Aliphatic C-H Stretch |

| ~1745 | Strong | C=O Stretch (Ester) |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1495, 1455 | Medium | Aromatic C=C Stretch |

| ~1420 | Medium | C-N Stretch |

| ~1210 | Strong | C-O Stretch (Ester) |

| ~700, 750 | Strong | Aromatic C-H Bend |

Mass Spectrometry (MS) Data

The expected molecular weight of this compound (C₁₄H₁₇NO₄) is 263.29 g/mol .[1][2][3] Electron ionization mass spectrometry would likely show the following major fragments:

| m/z | Proposed Fragment |

| 263 | [M]⁺ |

| 204 | [M - COOCH₃]⁺ |

| 160 | [M - CH₂Ph]⁺ |

| 108 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 70 | [Proline fragment]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and the desired spectral resolution. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small drop of neat this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction to the spectrum. Identify and label the significant absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization and Analysis: Ionize the sample using a standard electron energy of 70 eV. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition and Interpretation: Record the mass spectrum, which plots the relative abundance of ions versus their m/z values. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of N-Z-L-proline Methyl Ester: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-Z-L-proline methyl ester (also known as N-benzyloxycarbonyl-L-proline methyl ester or N-Cbz-L-proline methyl ester), with a specific focus on its solubility in various solvents and its stability under different environmental conditions. The information presented herein is crucial for the handling, formulation, and development of this compound in research and pharmaceutical applications.

Solubility Profile

Quantitative Solubility Data

The following table summarizes the available solubility data. It is important to note that much of this data is derived from closely related N-protected proline derivatives, such as N-Boc-L-proline and N-Cbz-D-proline. Therefore, these values should be considered as estimates, and experimental verification for this compound is highly recommended.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Data Source/Analogue |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100[1] | This compound |

| Dimethylformamide (DMF) | Not Specified | ~20 | Analogue: N-Boc-L-proline[2] |

| Ethanol | Not Specified | ~15 | Analogue: N-Boc-L-proline[2] |

| Methanol | Not Specified | Slightly Soluble | Analogue: N-Cbz-D-proline[3] |

| Chloroform | Not Specified | Slightly Soluble | Analogue: N-Cbz-D-proline[3] |

| Water | Not Specified | Partially Soluble | Analogue: N-Cbz-D-proline[3] |

| Aqueous Buffers (e.g., PBS pH 7.2 with 1:6 DMF) | Not Specified | ~0.14 | Analogue: N-Boc-L-proline[2] |

| Toluene | Not Specified | Suggested as a solvent | Analogue: N-Cbz-L-proline |

| tert-Butanol/DMF Mixture | Not Specified | Suggested as a solvent | Analogue: N-Cbz-L-proline |

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the sample by HPLC to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in various applications. Degradation can lead to loss of potency and the formation of impurities.

Summary of Stability Data

The following table summarizes the known stability information for this compound.

| Condition | Recommendation/Observation | Source |

| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | [4] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |

| Hydrolysis | The related L-proline methyl ester undergoes hydrolysis. |

Potential Degradation Pathways

This compound has two primary functional groups susceptible to degradation: the methyl ester and the benzyloxycarbonyl (Cbz or Z) protecting group. The principal degradation pathways are likely to be hydrolysis of these groups, which can be catalyzed by acidic or basic conditions, and may also be influenced by temperature and light.

-

Ester Hydrolysis: Under aqueous acidic or basic conditions, the methyl ester can hydrolyze to form N-Z-L-proline and methanol. This reaction is typically faster under basic conditions.

-

Carbamate Hydrolysis: The benzyloxycarbonyl group can be cleaved under more forcing acidic conditions (e.g., HBr in acetic acid) or by catalytic hydrogenolysis to yield L-proline methyl ester and toluene (from the benzyl group). Under strong basic conditions, the carbamate can also be hydrolyzed.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to decarboxylation or other fragmentation pathways.

-

Photodegradation: Exposure to UV light may promote the formation of radical species, leading to a variety of degradation products.

Caption: Proposed Degradation Pathways for this compound.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for quantifying the decrease of the active compound and the increase of degradation products over time.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Materials:

-

This compound

-

Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

HPLC system with a photodiode array (PDA) or UV detector

-

Reversed-phase C18 column

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers (e.g., phosphate, acetate)

-

pH meter

-

Thermostatically controlled oven and photostability chamber

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a dilute solution of HCl (e.g., 0.1 M) and heat (e.g., 60°C) for a specified time. Neutralize before injection.

-

Base Hydrolysis: Dissolve the compound in a dilute solution of NaOH (e.g., 0.1 M) and keep at room temperature or heat gently. Neutralize before injection.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of H2O2 (e.g., 3%).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

-

Method Development:

-

Analyze the stressed samples by HPLC. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.

-

Optimize chromatographic parameters such as the mobile phase composition (organic solvent, buffer, pH), column type, temperature, and gradient elution profile.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Peak purity analysis using a PDA detector should be performed to ensure that the parent peak is free from any co-eluting impurities in the stressed samples.

-

Caption: Workflow for Stability-Indicating HPLC Method Development.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited, the provided information, based on analogous compounds and established analytical principles, offers a robust starting point for researchers and drug development professionals. It is imperative to conduct experimental verification of these properties for any specific application to ensure the quality, safety, and efficacy of the final product. The detailed experimental protocols and logical workflows presented herein serve as a guide for these essential characterization studies.

References

Literature review on the discovery and synthesis of N-Z-L-proline methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Z-L-proline methyl ester, a cornerstone derivative of the amino acid L-proline, serves as a critical building block in the landscape of peptide synthesis and drug development. Its discovery is intrinsically linked to the pioneering work of Max Bergmann and Leonidas Zervas in the 1930s, who introduced the benzyloxycarbonyl (Z or Cbz) protecting group, revolutionizing the controlled assembly of peptides.[1][2] This technical guide provides a comprehensive review of the discovery and various synthetic methodologies for this compound, presenting detailed experimental protocols, comparative quantitative data, and visual workflows to aid in its practical application.

Discovery and Historical Context

The journey to this compound begins with the advent of the benzyloxycarbonyl protecting group. Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge due to the difficulty in selectively protecting the amino group of one amino acid while activating the carboxyl group for amide bond formation. In 1932, Max Bergmann and Leonidas Zervas introduced benzyl chloroformate (also known as Z-chloride) for the N-protection of amino acids.[2] This "carbobenzoxy" method allowed for the formation of a stable urethane linkage that could be cleaved under mild hydrogenolysis conditions, leaving the newly formed peptide bond intact.[2]

While the seminal 1932 paper by Bergmann and Zervas laid the theoretical and practical groundwork, the synthesis of N-benzyloxycarbonyl-L-proline was a direct and early application of their method.[1][2] The subsequent esterification to its methyl ester derivative was a logical progression, facilitating its use in solution-phase peptide synthesis by protecting the C-terminus. This derivative provided a stable, readily purifiable intermediate for peptide coupling reactions.

Physicochemical Properties

This compound is a colorless oil at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇NO₄ | [3] |

| Molecular Weight | 263.29 g/mol | [3] |

| Density | 1.175 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.5217 | [3][4] |

| Optical Activity ([α]22/D) | -36.8° (neat) | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| CAS Number | 5211-23-4 | [3] |

Synthetic Methodologies

The synthesis of this compound can be broadly approached via two primary routes:

-

Route A: N-protection of L-proline followed by esterification.

-

Route B: Esterification of L-proline followed by N-protection.

This section details the experimental protocols for these key synthetic transformations.

Route A: N-Protection Followed by Esterification

This is a widely employed method that begins with the protection of the secondary amine of L-proline.

Experimental Protocol:

-

Dissolve L-proline (e.g., 10.0 g, 87 mmol) in a 2 M sodium hydroxide solution (40 mL) and cool the solution to 0-5 °C in an ice-water bath.[5]

-

With vigorous stirring, add benzyl chloroformate (Z-Cl) (e.g., 20.5 g, 120 mmol) portion-wise over 30 minutes, maintaining the temperature between 0-5 °C.[5]

-

After the addition is complete, remove the ice bath and continue stirring for an additional 30 minutes, allowing the reaction mixture to warm to room temperature.[5]

-

Acidify the mixture to Congo red with concentrated hydrochloric acid.

-

Extract the resulting oil with ethyl acetate.

-

Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Z-L-proline. The crude product can be further purified by recrystallization.

Note: Diazomethane is toxic and explosive, and should be handled with extreme caution by trained personnel using appropriate safety measures.

Experimental Protocol:

-

Dissolve N-Z-L-proline (0.047 mol) in a mixture of dioxane and ether.

-

Add an ethereal solution of diazomethane at 0 °C until a persistent yellow color is observed, indicating a slight excess of diazomethane.

-

The reaction is typically rapid and proceeds via a nucleophilic attack of the carboxylate on the protonated diazomethane.[6][7]

-

Carefully quench any excess diazomethane with a few drops of acetic acid.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by chromatography.

Experimental Protocol:

-

This method is analogous to the esterification of unprotected amino acids. Suspend N-Z-L-proline in anhydrous methanol at a low temperature (e.g., -10 °C to 0 °C).

-

Slowly add thionyl chloride (SOCl₂) dropwise. The thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the esterification.

-

After the addition, the reaction mixture is typically refluxed for several hours.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

Route B: Esterification Followed by N-Protection

This alternative route begins with the synthesis of L-proline methyl ester hydrochloride.

Experimental Protocol:

-

Suspend L-proline (e.g., 10 mmol) in anhydrous methanol (50 mL) and cool to 0 °C.[8]

-

Slowly add thionyl chloride (10 mmol) to the cooled suspension.[8]

-

Reflux the resulting mixture for approximately 9 hours.[8]

-

After cooling, evaporate the methanol under reduced pressure.

-

Triturate the residue with diethyl ether to remove excess reagents and byproducts.

-

The crude L-proline methyl ester hydrochloride can be purified by recrystallization from a mixture of methanol and ether to yield a white solid.[8]

Experimental Protocol:

-

Dissolve L-proline methyl ester hydrochloride in a suitable solvent such as dichloromethane or a mixture of water and an organic solvent.

-

Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride and free the secondary amine.

-

Cool the mixture in an ice bath and add benzyl chloroformate dropwise while maintaining the temperature and pH.

-

After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

-

Dry the organic layer and concentrate under reduced pressure to obtain this compound.

Comparison of Synthetic Routes

| Route | Starting Material | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| A1 | L-Proline | Benzyl chloroformate, Diazomethane | High | Good to Excellent | High yield for esterification. | Use of highly toxic and explosive diazomethane. |

| A2 | L-Proline | Benzyl chloroformate, Thionyl chloride/Methanol | Good | Good | Avoids diazomethane. | Harsh reaction conditions (reflux), potential for side reactions. |

| B | L-Proline | Thionyl chloride/Methanol, Benzyl chloroformate | Good to Excellent | Good | L-proline methyl ester hydrochloride is a stable, crystalline solid. | Requires an additional neutralization step before N-protection. |

Visualization of Synthetic Workflows

The following diagrams illustrate the primary synthetic pathways to this compound.

Conclusion

This compound remains an indispensable tool in organic and medicinal chemistry. Its synthesis, stemming from the foundational principles of amino acid protection developed by Bergmann and Zervas, can be achieved through multiple reliable routes. The choice of a specific synthetic pathway often depends on the scale of the reaction, available reagents, and safety considerations, particularly concerning the use of diazomethane. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to make informed decisions for the efficient synthesis of this versatile proline derivative.

References

- 1. Page loading... [guidechem.com]

- 2. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 3. N-Z- L -proline methyl ester 97 5211-23-4 [sigmaaldrich.com]

- 4. N-CARBOBENZYLOXY-L-PROLINE METHYL ESTER | 5211-23-4 [chemicalbook.com]

- 5. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. ijcrr.com [ijcrr.com]

Conformational Landscape of L-proline Methyl Ester and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique cyclic structure of the amino acid proline imposes significant conformational constraints on the polypeptide backbone, influencing protein folding, structure, and function. L-proline methyl ester and its derivatives serve as fundamental models for understanding these conformational preferences. This technical guide provides a comprehensive analysis of the conformational landscape of L-proline methyl ester (ProOMe) and its N-acetylated derivative (AcProOMe), integrating experimental data and theoretical calculations to offer a detailed perspective for researchers in chemistry, biology, and drug development.

Core Conformational Equilibria

The conformational flexibility of L-proline methyl ester and its derivatives is primarily governed by two key structural features: the puckering of the five-membered pyrrolidine ring and, in N-acylated derivatives, the cis-trans isomerization of the newly formed amide bond.

Pyrrolidine Ring Puckering in L-proline Methyl Ester

The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo and Cγ-exo.[1] In the endo pucker, the Cγ atom is displaced from the plane of the ring on the same side as the carboxyl group, while in the exo pucker, it is displaced on the opposite side.[1] These puckering states are crucial as they influence the overall shape of the molecule and its potential interactions.

Theoretical calculations, specifically using ωB97XD and MP2 methods with 6-311++G(d,p) and aug-cc-pVDZ basis sets, have identified seven unique low-energy conformers of ProOMe.[1] Among these, the Cγ-endo and a Cγ-exo/Cδ-endo twist conformation are found to be very close in energy, suggesting a dynamic equilibrium between these forms.[1] The stability of these conformers can be influenced by intramolecular hydrogen bonds, for instance, between the imino hydrogen and the carbonyl or ester oxygens.[1]

Caption: Pyrrolidine ring puckering equilibrium in L-proline.

Cis-Trans Isomerization in N-Acetyl-L-proline Methyl Ester

The introduction of an N-acetyl group to ProOMe creates an amide bond that can exist in either a cis or trans conformation. This isomerization is a critical factor in the conformational behavior of proline-containing peptides and proteins.[2][3] The steric constraints imposed by the pyrrolidine ring reduce the energy difference between the cis and trans isomers compared to other amino acids.[2]

The conformational equilibrium of AcProOMe is governed by a combination of hyperconjugative and steric effects.[4][5] The solvent environment also plays a role, with polar solvents potentially favoring one isomer over the other.[2] For instance, in N-acetyl-L-proline-N',N'-dimethylamide, a model for polyproline, the polyproline II structure with a trans prolyl peptide bond is dominant in both the gas phase and in solution.[6]

References

- 1. The challenging conformer assignment of proline methyl ester from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00898K [pubs.rsc.org]

- 2. Investigation of the cis – trans structures and isomerization of oligoprolines by using Raman spectroscopy and density functional theory calculations: ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05746K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ab initio conformational study of N-acetyl-L-proline-N',N'-dimethylamide: a model for polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Z-L-proline Methyl Ester: A Technical Guide for Safe Handling, Storage, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, storage, and handling information for N-Z-L-proline methyl ester, a key building block in peptide synthesis and drug development. This document outlines the necessary precautions and procedures to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, also known as N-Benzyloxycarbonyl-L-proline methyl ester, is a derivative of the amino acid L-proline. The benzyloxycarbonyl (Z) group protects the amine functionality, while the methyl ester protects the carboxylic acid group, making it a valuable reagent for controlled peptide bond formation.

| Property | Value |

| CAS Number | 5211-23-4 |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.220 ± 0.06 g/cm³[1] |

Safety Information

Understanding the potential hazards of this compound is crucial for its safe handling. The following table summarizes the key safety information.

| Hazard Category | Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313 |

| Serious Eye Damage/Irritation | Category 2 | P280, P305+P351+P338, P337+P313 |

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Storage and Handling

Proper storage and handling are essential to maintain the integrity and stability of this compound and to ensure the safety of laboratory personnel.

Storage Conditions

| Form | Storage Temperature | Duration |

| Pure Form | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Store in a well-ventilated place and keep the container tightly closed.

Handling Procedures

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

This compound is a key intermediate in the synthesis of more complex molecules, particularly peptides. The following protocols outline the synthesis of N-Z-L-proline and its subsequent esterification and use in peptide coupling.

Synthesis of N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)

This procedure details the protection of the amino group of L-proline using benzyl chloroformate.

Materials:

-

L-proline

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Dissolve L-proline in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Simultaneously add benzyl chloroformate and a solution of sodium hydroxide in portions, maintaining the temperature below 5 °C and the pH between 9 and 10.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid, leading to the precipitation of the product.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield N-Benzyloxycarbonyl-L-proline as a white solid.[1]

Synthesis of this compound

The esterification of N-Z-L-proline can be achieved using various methods. A common laboratory-scale procedure involves the use of methanol and a catalyst like thionyl chloride or by generating methyl ester in situ during peptide coupling.

A general procedure for the esterification of N-protected amino acids is as follows:

Materials:

-

N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or other suitable esterification reagent

-

Inert solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend Z-Pro-OH in anhydrous methanol under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain this compound.

Use in Peptide Coupling: Synthesis of a Dipeptide

This protocol details the coupling of Z-Pro-OH with another amino acid ester (e.g., L-alanine methyl ester) to form a dipeptide. This compound would be used in a similar fashion if it were the C-terminal residue being coupled to an N-protected amino acid.

Materials:

-

N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)

-

L-Alanine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

N-methylmorpholine or other non-nucleophilic base

-

Dichloromethane (anhydrous)

-

1N HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Z-Pro-OH and HOBt in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add DCC.

-

In a separate flask, suspend L-alanine methyl ester hydrochloride in dichloromethane and add N-methylmorpholine to neutralize the hydrochloride salt.

-

Add the solution of L-alanine methyl ester to the activated Z-Pro-OH solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the dipeptide.[1]

Visualizations

The following diagrams illustrate the synthesis workflow of this compound and its application in solid-phase peptide synthesis.

Caption: Synthesis workflow for this compound.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating N-Z-L-proline.

References

Unveiling the Potential: A Technical Guide to N-Z-L-proline Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Z-L-proline methyl ester, a derivative of the amino acid proline, is a versatile building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. While its primary role has been established as a crucial intermediate, a comprehensive exploration of its intrinsic biological activities remains a nascent field of investigation. This technical guide consolidates the available information on this compound, focusing on its synthesis and juxtaposing the known biological activities of its parent compound, N-benzyloxycarbonyl-L-proline, and other closely related proline derivatives. The absence of extensive biological data on the methyl ester necessitates a speculative approach to its potential activities, drawing parallels from structurally similar molecules. This guide aims to provide a foundational resource for researchers interested in exploring the untapped therapeutic potential of this compound.

Introduction

This compound, chemically known as methyl (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylate, is a protected amino acid derivative. The presence of the benzyloxycarbonyl (Z or Cbz) group on the nitrogen atom and the methyl ester at the carboxylic acid terminus renders the proline moiety suitable for various chemical transformations, most notably in the stepwise construction of peptide chains. Its utility in preventing unwanted side reactions during peptide coupling is well-documented.

Despite its widespread use in synthesis, direct investigations into the pharmacological properties of this compound are notably scarce in publicly available literature. However, the biological activities exhibited by its parent acid, N-benzyloxycarbonyl-L-proline, and other proline analogs suggest that the methyl ester could possess latent therapeutic properties. This guide will delve into these potential activities, providing a theoretical framework to stimulate further experimental inquiry.

Synthesis of this compound

The synthesis of this compound is typically achieved through two main strategies: protection of L-proline followed by esterification, or esterification of L-proline followed by protection. A common laboratory-scale preparation involves the esterification of N-benzyloxycarbonyl-L-proline.

Experimental Protocol: Esterification of N-benzyloxycarbonyl-L-proline

This protocol describes a general method for the methyl esterification of N-Z-L-proline.

Materials:

-

N-benzyloxycarbonyl-L-proline

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., H₂SO₄)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve N-benzyloxycarbonyl-L-proline in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirring solution. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Diagram of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Potential Biological Activities

While direct evidence for the biological activity of this compound is lacking, the known activities of its parent compound and other proline derivatives provide a basis for hypothesizing its potential pharmacological profile.

Prolidase Inhibition

N-benzyloxycarbonyl-L-proline is a known inhibitor of prolidase, a manganese-dependent metalloenzyme that cleaves dipeptides with a C-terminal proline or hydroxyproline.[1] Prolidase plays a critical role in collagen metabolism and cellular growth. Its dysregulation has been implicated in various pathological conditions. Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against prolidase.

Antimicrobial Activity

N-benzyloxycarbonyl-L-proline has been reported to inhibit the growth of Pseudomonas aeruginosa.[2] The proposed mechanism involves the inhibition of collagen production, a component of the bacterial cell wall.[2] Although the methyl ester modification could alter its interaction with bacterial targets, this suggests a potential avenue for antimicrobial investigation.

Anticancer Activity

The parent compound, N-benzyloxycarbonyl-L-proline, has demonstrated efficacy against tamoxifen-resistant breast cancer cells.[2] The precise mechanism is not fully elucidated but opens the possibility for its derivatives, including the methyl ester, to be explored as potential anticancer agents.

Prolyl Endopeptidase (PEP) Inhibition

Derivatives of N-benzyloxycarbonyl-proline have been synthesized and evaluated as inhibitors of prolyl endopeptidase (PEP), a serine protease involved in the metabolism of proline-containing neuropeptides and hormones. Dysregulation of PEP activity has been linked to neurological and psychiatric disorders. The core structure of N-Z-L-proline makes its methyl ester a candidate for investigation as a PEP inhibitor.

Table 1: Summary of Biological Activities of N-Z-L-proline and Related Compounds

| Compound/Derivative Class | Biological Activity | Target/Mechanism (if known) | Quantitative Data (if available) |

| N-benzyloxycarbonyl-L-proline | Prolidase Inhibition | Competitive inhibitor of prolidase | - |

| N-benzyloxycarbonyl-L-proline | Antimicrobial | Inhibition of collagen production in P. aeruginosa | - |

| N-benzyloxycarbonyl-L-proline | Anticancer | Effective against tamoxifen-resistant breast cancer cells | - |

| N-Z-proline derivatives | Prolyl Endopeptidase Inhibition | Inhibition of serine protease activity | Varies depending on the specific derivative |

| Proline-rich peptides | Antimicrobial | Membrane disruption and intracellular targets | MIC values vary |

Experimental Protocols for Biological Evaluation (Hypothetical)

The following protocols are provided as examples of how the potential biological activities of this compound could be investigated, based on the activities of related compounds.

Prolidase Inhibition Assay

Principle: This assay measures the amount of proline released from a substrate (e.g., glycyl-L-proline) by prolidase in the presence and absence of the test compound. The released proline can be quantified using a colorimetric method with ninhydrin.

Protocol Outline:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, combine a buffered solution of purified prolidase, the substrate glycyl-L-proline, and varying concentrations of the test compound.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Add ninhydrin reagent and heat the mixture to develop a color.

-

Measure the absorbance at the appropriate wavelength (e.g., 515 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Diagram of Prolidase Inhibition Assay Workflow

Caption: Workflow for a prolidase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of the test compound against a specific bacterium, such as Pseudomonas aeruginosa.

Protocol Outline:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of the compound in a 96-well microplate containing bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth.

Cell Viability Assay (Anticancer)

Principle: This assay evaluates the effect of the test compound on the viability of cancer cells (e.g., tamoxifen-resistant breast cancer cell lines) using a colorimetric method such as the MTT assay.

Protocol Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways (Hypothetical)

Based on the potential biological activities, the following signaling pathways could be hypothetically modulated by this compound. These are speculative and require experimental validation.

Diagram of a Hypothetical Signaling Pathway for Prolidase Inhibition

Caption: Potential impact on prolidase-mediated pathways.

Conclusion and Future Directions

This compound is a well-established synthetic intermediate with unrealized potential as a biologically active molecule. The known pharmacological profile of its parent compound and other proline derivatives strongly suggests that it warrants investigation for activities such as prolidase inhibition, antimicrobial effects, and anticancer properties. This technical guide provides a starting point for such explorations by outlining synthetic procedures and proposing experimental frameworks for biological evaluation. Future research should focus on the systematic screening of this compound in relevant biological assays to uncover its true therapeutic potential and to elucidate its mechanisms of action. Such studies could pave the way for the development of novel therapeutics based on this readily accessible proline derivative.

References

Theoretical Insights into the Reaction Mechanisms of N-Z-L-proline Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Z-L-proline methyl ester, a key building block in peptide synthesis and various organic transformations, exhibits a rich and complex reactivity profile. Understanding the underlying mechanisms of its reactions is paramount for optimizing synthetic protocols, controlling stereochemistry, and designing novel therapeutic agents. This technical guide provides an in-depth exploration of the theoretically elucidated reaction mechanisms of this compound, leveraging computational chemistry studies to shed light on its conformational landscape, amide bond dynamics, and susceptibility to nucleophilic attack. By presenting quantitative data, detailed computational and experimental methodologies, and clear visualizations of reaction pathways, this document aims to equip researchers with the fundamental knowledge required to effectively utilize and manipulate this versatile proline derivative.

Introduction

Proline and its derivatives are unique among the proteinogenic amino acids due to the secondary amine incorporated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity and influences the stereochemical outcome of reactions in its vicinity. The N-benzyloxycarbonyl (Z) protecting group and the methyl ester at the C-terminus of this compound further modulate its electronic and steric properties, making it a subject of considerable interest in both synthetic and medicinal chemistry.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of reaction mechanisms that are often difficult to discern through experimental means alone. This guide synthesizes findings from computational analyses of this compound and closely related N-acyl-L-proline esters to provide a comprehensive overview of its key reaction pathways.

Conformational Landscape and Amide Bond Rotation

The reactivity of this compound is intrinsically linked to its three-dimensional structure. The pyrrolidine ring can adopt distinct puckered conformations, and rotation around the N-Z amide bond is a critical dynamic process.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar and typically exists in one of two envelope or twist conformations. Theoretical calculations on related N-acetyl-L-proline methyl ester have shown that these conformers are close in energy, with the specific puckering influencing the overall shape of the molecule and the accessibility of its reactive sites.

Amide Bond Cis/Trans Isomerism

A defining feature of N-acylproline derivatives is the restricted rotation around the amide (C-N) bond, leading to the existence of cis and trans isomers. The energy barrier for this rotation is significant, typically in the range of 15-23 kcal/mol, making the two isomers distinct species at room temperature.[1] Computational studies have elucidated the transition state for this isomerization, which involves a non-planar arrangement of the amide group.

The following diagram illustrates the logical relationship in the computational study of amide bond rotation.

Caption: Workflow for the computational analysis of amide bond rotation.

Reaction Mechanisms

Ester Hydrolysis

The hydrolysis of the methyl ester group is a fundamental reaction of this compound. Theoretical studies on the neutral hydrolysis of esters suggest a mechanism involving the autoionization of water.[2][3] In this proposed pathway, a water molecule acts as a general base to assist the nucleophilic attack of another water molecule on the ester carbonyl carbon.

The diagram below outlines a plausible pathway for the base-mediated hydrolysis of the ester.

Caption: Simplified mechanism for the base-catalyzed hydrolysis of this compound.

Deprotonation at the α-Carbon

The α-proton of this compound can be abstracted by a base, leading to the formation of an enolate. This process is crucial for understanding the racemization and epimerization at the α-carbon. A study on the deprotonation of N-protonated proline methyl ester provided valuable kinetic data.[4]

| Parameter | Value | Conditions |

| Second-order rate constant for deprotonation by DO⁻ (kDO) | 5.3 ± 0.5 M⁻¹s⁻¹ | D₂O, 25 °C, I = 1.0 (KCl) |

| pKₐ of N-protonated proline methyl ester | ~21 | in water |

Table 1: Kinetic and thermodynamic data for the deprotonation of N-protonated proline methyl ester.[4]

Methodologies

Computational Protocols

Theoretical investigations of the reaction mechanisms of proline derivatives typically involve the following steps:

-

Conformational Search: Initial structures of reactants, intermediates, transition states, and products are generated and subjected to a conformational search to locate the lowest energy conformers.

-

Geometry Optimization: The geometries of all species are fully optimized using a suitable level of theory, commonly DFT with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) or larger.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Transition State Searching: Transition state geometries are located using methods like Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) or eigenvector-following methods.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the desired reactants and products.

-

Solvation Modeling: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model are often employed.

Experimental Protocols

General Procedure for Ester Hydrolysis:

-

This compound is dissolved in a suitable solvent mixture, such as methanol/water.

-

An aqueous solution of a base (e.g., LiOH or NaOH) is added dropwise at a controlled temperature (e.g., 0 °C).

-

The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is acidified to protonate the carboxylate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

The product is purified by recrystallization or column chromatography.

Conclusion

Theoretical studies provide invaluable insights into the reaction mechanisms of this compound, complementing experimental observations and guiding the design of more efficient and selective synthetic methods. The conformational flexibility of the pyrrolidine ring and the significant energy barrier to amide bond rotation are key determinants of its reactivity. The mechanisms of fundamental reactions such as ester hydrolysis and α-carbon deprotonation have been rationalized through computational modeling, providing quantitative data on reaction energetics and kinetics. A deeper understanding of these theoretical principles will undoubtedly empower researchers in the fields of chemistry and drug development to harness the full potential of this important molecule.

References

- 1. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the mechanism of neutral hydrolysis of esters: water autoionization mechanisms with acid or base initiation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Z-L-proline Methyl Ester: A Key Proline Derivative in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-proline methyl ester (N-Z-L-proline methyl ester), a pivotal proline derivative. This document details its chemical and physical properties, synthesis protocols, and its significant role in synthetic chemistry, particularly in the realm of peptide synthesis and organocatalysis. The information presented herein is intended to support researchers and professionals in drug discovery and development by providing a detailed understanding of this versatile compound.

Core Properties of this compound

This compound is a protected amino acid derivative widely utilized in organic synthesis. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group for the secondary amine of the proline ring, preventing unwanted reactions during chemical transformations, particularly in peptide synthesis.[1][2] The methyl ester protects the carboxylic acid functionality.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below, compiled from various chemical suppliers and literature sources.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 5211-23-4 | [3] |

| Molecular Formula | C₁₄H₁₇NO₄ | [3] |

| Molecular Weight | 263.29 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.175 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.5217 | [3][4] |

| Optical Activity ([α]22/D) | -36.8° (neat) | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [5] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Signals/Characteristics | Reference |

| ¹H NMR | Spectra available, specific shifts depend on solvent. | [6] |

| ¹³C NMR | Spectra available, specific shifts depend on solvent. | [7] |

| FTIR | Spectra available. | [6] |

| Raman | Spectrum available. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its effective application. The following protocols are based on established esterification procedures for N-protected amino acids.

Synthesis of this compound via Esterification of N-Z-L-proline

This protocol describes the esterification of N-Z-L-proline with methanol, a common and effective method for preparing amino acid methyl esters.

Materials:

-

N-Z-L-proline

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[8]

-

Anhydrous diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating)

-

Drying tube

-

Separatory funnel

-

Rotary evaporator

Procedure using Thionyl Chloride:

-

In a clean, dry round-bottom flask, dissolve N-Z-L-proline in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred solution. The addition is exothermic and should be done with care.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Procedure using Trimethylchlorosilane (TMSCl): [8]

-

Suspend N-Z-L-proline in anhydrous methanol in a round-bottom flask.[8]

-

Slowly add freshly distilled trimethylchlorosilane (typically 2 equivalents) to the stirred suspension at room temperature.[8]

-

Stir the resulting solution or suspension at room temperature until the reaction is complete, as monitored by TLC.[8]

-

Concentrate the reaction mixture on a rotary evaporator to obtain the crude product.[8]

Purification

The crude this compound can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified product as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., ester carbonyl, carbamate carbonyl).

Role as a Proline Derivative in Catalysis and Synthesis

Proline and its derivatives are renowned for their role as organocatalysts in a variety of asymmetric reactions.[9] They can participate in different catalytic cycles, most notably through the formation of enamine and iminium ion intermediates.

Proline-Catalyzed Aldol Reaction: A Mechanistic Overview

The proline-catalyzed aldol reaction is a classic example of enamine catalysis. The secondary amine of proline reacts with a ketone to form an enamine, which then acts as a nucleophile, attacking an aldehyde. The carboxylic acid group of proline often plays a key role in the transition state, acting as a Brønsted acid to activate the electrophile and a Brønsted base to facilitate proton transfer.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in peptide synthesis. The Z-group provides stable protection for the proline nitrogen during the coupling of subsequent amino acids.[10] It is particularly useful in solution-phase peptide synthesis and can also be adapted for solid-phase techniques.[3] The use of Z-protection is considered a more traditional approach compared to the more widely used Fmoc-protection in modern SPPS, primarily due to the harsher conditions (catalytic hydrogenation) required for Z-group removal.

Below is a generalized workflow for the incorporation of a Z-protected proline residue in solid-phase peptide synthesis.

Conclusion

This compound is a cornerstone derivative of proline with significant applications in organic synthesis. Its utility in protecting the unique secondary amine of proline makes it an indispensable tool in the construction of complex peptides and other biologically active molecules. Furthermore, the broader understanding of proline and its derivatives as organocatalysts continues to open new avenues for stereoselective synthesis. This guide provides fundamental technical information to aid researchers and drug development professionals in the effective utilization of this important chemical entity.

References

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. N-Z- L -proline methyl ester 97 5211-23-4 [sigmaaldrich.com]

- 4. N-CARBOBENZYLOXY-L-PROLINE METHYL ESTER | 5211-23-4 [chemicalbook.com]

- 5. L-Proline methyl ester hydrochloride, CAS No. 2133-40-6 - iChemical [ichemical.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Methodological & Application

Synthesis of N-Z-L-proline Methyl Ester from L-proline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of N-Z-L-proline methyl ester, a valuable intermediate in peptide synthesis and drug development. The protocol begins with the protection of the secondary amine of L-proline using benzyl chloroformate (Cbz-Cl), followed by the esterification of the resulting N-Z-L-proline to its methyl ester. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

N-protected amino acids are fundamental building blocks in the solid-phase and solution-phase synthesis of peptides. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the amino functionality due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. The corresponding methyl esters of N-protected amino acids are crucial for subsequent coupling reactions. This protocol outlines a reliable and efficient method for the preparation of this compound from the readily available starting material, L-proline.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

N-protection: L-proline is reacted with benzyl chloroformate in the presence of a base to yield N-Z-L-proline.

-

Esterification: N-Z-L-proline is then converted to its methyl ester using methanol in the presence of an acid catalyst.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: N-Z-L-proline | Step 2: this compound |

| Typical Yield | 85-95% | ~90-98% |

| Purity | >98% (after workup) | >97% (after purification) |

| Physical State | White solid | Colorless to pale yellow oil |

| Molecular Weight | 249.27 g/mol | 263.29 g/mol |

| Optical Activity [α]D | -61° (c=5, AcOH) | -36.8° (neat, 22 °C) |

| Refractive Index (n20/D) | N/A | 1.5217 |

| Density (g/mL at 25°C) | N/A | 1.175 |

Experimental Protocols

Methodology 1: Synthesis of N-Z-L-proline

This procedure is adapted from the Schotten-Baumann reaction conditions commonly used for the N-protection of amino acids.

Materials:

-

L-proline

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Toluene

-

Water (deionized)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) in a 1:1 mixture of toluene and water.

-

To the stirred solution, add sodium bicarbonate (2.5 eq) in portions.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash the aqueous layer with ethyl acetate (2x).

-

Combine all organic layers and wash sequentially with 2M HCl (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Z-L-proline as a white solid.

Methodology 2: Synthesis of this compound

This procedure employs an in-situ generation of hydrochloric acid from acetyl chloride for the esterification.

Materials:

-

N-Z-L-proline

-

Anhydrous methanol (MeOH)

-

Acetyl chloride (AcCl)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend N-Z-L-proline (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.5 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux.

-

Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product as a colorless to pale yellow oil.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the two-step preparation of this compound from L-proline.

Logical Relationship of Synthesis Steps

Application Notes and Protocols: L-Proline Methyl Ester in Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Z-L-proline methyl ester, also known as N-benzyloxycarbonyl-L-proline methyl ester, is a derivative of the versatile organocatalyst L-proline. While the N-benzyloxycarbonyl (Z) protecting group generally renders the proline nitrogen unavailable for direct participation in the typical enamine or iminium ion catalytic cycles, its deprotection reveals the catalytically active L-proline methyl ester. This document provides detailed application notes and protocols for the use of L-proline methyl ester and related proline derivatives in asymmetric organocatalysis. These protocols are valuable for the synthesis of chiral molecules, which are crucial in drug development and other areas of chemical research. L-proline and its derivatives are known to catalyze a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions, with high stereoselectivity.[1][2]

General Principles of Proline-Mediated Asymmetric Catalysis

L-proline and its derivatives, including L-proline methyl ester, function as powerful organocatalysts primarily through two main catalytic cycles: the enamine cycle and the iminium ion cycle.

-

Enamine Catalysis: In this pathway, the secondary amine of the proline catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction). The chiral environment provided by the proline catalyst directs the attack to one face of the electrophile, leading to the formation of a chiral product with high enantioselectivity.[3]

-

Iminium Ion Catalysis: In this mode of activation, the proline catalyst reacts with an α,β-unsaturated carbonyl compound (an electrophile) to form a chiral iminium ion. This transformation lowers the LUMO of the electrophile, enhancing its reactivity towards a nucleophile. The steric hindrance from the proline backbone directs the nucleophilic attack, again resulting in a highly stereoselective transformation.

The ester group in L-proline methyl ester can influence the catalyst's solubility and steric properties, potentially affecting its reactivity and selectivity compared to L-proline.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety. Proline and its derivatives are highly effective catalysts for this transformation.[4][5]

Quantitative Data for Asymmetric Aldol Reactions

| Entry | Aldehyde (Electrophile) | Ketone (Nucleophile) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | p-Nitrobenzaldehyde | Acetone | L-Proline (30) | DMSO | 4 | 68 | - | 76 |

| 2 | Isovaleraldehyde | Acetone | L-Proline (30) | DMSO | 4 | 97 | - | 93 |

| 3 | Benzaldehyde | Cyclohexanone | L-Proline (20) | MeOH/H₂O | 19 | 95 | 95:5 | >99 |

| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | L-Proline (20) | MeOH/H₂O | 19 | 98 | 94:6 | >99 |

Data is illustrative and compiled from various sources on L-proline catalyzed reactions as a proxy for L-proline methyl ester.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes a general procedure for the L-proline catalyzed asymmetric aldol reaction between an aldehyde and a ketone.

Materials:

-

Aldehyde (1.0 mmol)

-

Ketone (10.0 mmol)

-

L-Proline or L-Proline methyl ester (0.2 mmol, 20 mol%)

-

Solvent (e.g., DMSO, DMF, or MeOH/H₂O mixture, 2 mL)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (10.0 mmol).

-

Add the solvent (2 mL) and stir the mixture until the aldehyde is fully dissolved.

-

Add L-proline or L-proline methyl ester (0.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound that acts as a nucleophile. Proline-based catalysts are effective in controlling the stereochemistry of this reaction.[6][7][8]

Quantitative Data for Asymmetric Mannich Reactions

| Entry | Aldehyde | Amine | Ketone/Aldehyde (Nucleophile) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | p-Nitrobenzaldehyde | p-Anisidine | Acetone | L-Proline (35) | DMSO | 12 | 50 | - | 94 |

| 2 | Benzaldehyde | p-Anisidine | Propanal | L-Proline (10) | NMP | 2 | 99 | 95:5 | >99 |

| 3 | Benzaldehyde | p-Anisidine | Cyclohexanone | L-Proline (20) | Dioxane | 24 | 92 | >20:1 | 99 |